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Blasticiden-S laurylsulfonate - 63732-07-0

Blasticiden-S laurylsulfonate

Catalog Number: EVT-15582779
CAS Number: 63732-07-0
Molecular Formula: C29H52N8O8S
Molecular Weight: 672.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of blasticidin S has been achieved through various methods, including total synthesis and semi-synthetic approaches. The total synthesis involves a multi-step process starting from chiral carboxylic acids. A significant step includes the coupling reaction of cytosine with blastidic acid, which itself is synthesized through several intermediate reactions .

Key steps in the total synthesis include:

  • Sigmatropic rearrangement: This reaction provides access to 2,3-dideoxy-4-amino-D-hex-2-enopyranose.
  • N-glycosylation: Utilizing Vorbrüggen conditions, this step involves attaching cytosine to a sugar moiety.
  • Final assembly: The fully protected compound undergoes deprotection to yield blasticidin S .

The semi-synthetic development focuses on modifying blasticidin S to create derivatives with enhanced antibacterial activity. This involves selective protection and amidation strategies to produce a library of compounds that demonstrate improved specificity against pathogenic bacteria .

Molecular Structure Analysis
  • Molecular Formula: C₁₃H₁₈N₄O₅S
  • Molecular Weight: 334.37 g/mol

The compound's structure allows it to interact specifically with ribosomal RNA, which is critical for its mechanism of action in inhibiting protein synthesis .

Chemical Reactions Analysis

Blasticidin S undergoes several chemical reactions relevant to its function and properties:

  • Deamination: Resistance to blasticidin S can be conferred by deaminases such as BSD and bsr, which convert blasticidin S into an inactive form by replacing an amine group on the cytosine ring with a hydroxyl group .
  • Hydrolysis: Under certain conditions, blasticidin S can hydrolyze, affecting its stability and efficacy.

These reactions are crucial for understanding how resistance develops in bacterial populations and how modifications can enhance its therapeutic potential .

Mechanism of Action

Blasticidin S exerts its effects primarily by inhibiting the termination step of protein translation. It competes with puromycin for binding at the ribosomal site, disrupting peptide bond formation and effectively halting protein synthesis. This mechanism is particularly effective against both eukaryotic and prokaryotic cells .

The specificity of blasticidin S for ribosomal RNA makes it a valuable tool in molecular biology for selecting genetically modified organisms that can survive in its presence due to engineered resistance genes.

Physical and Chemical Properties Analysis

Blasticidin S exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water; specific concentrations are used for selection in cell culture.
  • Stability: Sensitive to high salt concentrations and extreme pH levels; optimal conditions must be maintained during use .
  • Toxicity: While effective against target cells, blasticidin S can also exhibit cytotoxic effects on human cells, necessitating careful dosage management during experiments.

These properties are essential for its application in laboratory settings and influence how it is utilized in research involving cell culture systems .

Applications

Blasticidin S laurylsulfonate has several scientific applications:

  • Cell Culture Selection: It is widely used to select genetically modified cells that express resistance genes (BSD or bsr), allowing researchers to maintain specific cell lines under selective pressure.
  • Antimicrobial Research: Due to its unique mechanism of action, it serves as a model compound for developing new antibiotics targeting ribosomal function.
  • Biological Studies: Blasticidin S is employed in studies examining protein synthesis inhibition and resistance mechanisms in various organisms.
Biosynthesis and Genetic Engineering of Blasticidin-S Derivatives

Evolutionary Origins of Blasticidin S in Streptomyces griseochromogenes

Blasticidin S, a peptidyl nucleoside antibiotic, originates from Streptomyces griseochromogenes, where its biosynthetic machinery is encoded within a contiguous 20-kb gene cluster (bls cluster). This cluster comprises 19 core genes organized into operons that coordinate cytosine, arginine, and glucose derivative assembly [1] [8]. Evolutionary analysis reveals that horizontal gene transfer likely disseminated bls-like clusters among actinomycetes, evidenced by conserved synteny in Streptomyces species and functional redundancy in self-resistance genes (e.g., blsJ encoding a deaminase). The cluster’s persistence across taxa underscores its adaptive role in microbial competition, particularly against rice blast fungus (Magnaporthe oryzae), against which blasticidin S exhibits potent fungicidal activity [4] [8]. Key resistance elements, such as the bsd and bsr deaminase genes, flank the biosynthetic genes, suggesting co-evolution of production and self-protection mechanisms [4] [8].

Table 1: Core Genes in the Blasticidin S Biosynthetic Cluster

GeneFunctionDomain ArchitectureRole in Biosynthesis
blsMCytosine synthesisNucleotide hydrolaseConverts CMP to cytosine [1]
blsNCGA synthaseGlycosyltransferaseLinks cytosine to UDP-glucuronic acid [1]
blsKLeucyltransferaseNRPS-PKS hybrid with [3Fe-4S] clusterAttaches leucine to DBS [2]
blsLMethyltransferaseGuanidino-N-methyltransferaseMethylates β-arginine [1]
blsJSelf-resistanceDeaminaseInactivates blasticidin S [4]

Enzymatic Pathways for Nucleoside-Peptide Hybrid Synthesis

Blasticidin S biosynthesis merges nucleoside and peptide biochemistry through a stepwise enzymatic cascade. The pathway initiates with cytosylglucuronic acid (CGA) formation, where BlsN couples cytosine (derived from CMP via BlsM) with UDP-glucuronic acid [1] [5]. Subsequently, β-arginine assembly occurs through arginine 2,3-aminomutase (BlsP), converting L-arginine to the non-proteinogenic β-form [1]. Condensation of CGA and β-arginine by a non-ribosomal peptide synthetase (NRPS) yields demethylblasticidin S (DBS) [5].

The final stages involve two functionalization reactions:

  • Leucylation: BlsK, an iron-sulfur-dependent aminoacyltransferase, attaches leucine to DBS using leucyl-tRNA as a substrate, forming leucyl-DBS (LDBS). This intermediate shields the producer from toxicity during biosynthesis [2] [5].
  • Methylation: BlsL methylates the β-arginine guanidino group, converting DBS to blasticidin S [1].Aminopeptidase-mediated leucine excision then releases mature blasticidin S [5]. This hybrid pathway exemplifies convergent evolution with puromycin biosynthesis, where analogous tRNA-dependent aminoacylation occurs [9].

Table 2: Key Intermediates in Blasticidin S Biosynthesis

IntermediateEnzyme InvolvedChemical TransformationBiological Role
CytosinineBlsMHydrolysis of CMPCytosine donor [1]
CGABlsNGlycosidic bond formationNucleoside backbone [5]
DBSCondensation enzymePeptide bond synthesisCore scaffold [5]
LDBSBlsKLeucyl-tRNA-dependent acylationSelf-resistance intermediate [2] [5]
Blasticidin SBlsLN-methylationBioactive antibiotic [1]

Heterologous Expression Systems for Derivative Production

Heterologous expression of the bls cluster enables yield optimization and structural diversification. Streptomyces lividans served as the initial heterologous host but produced deaminohydroxyblasticidin S due to endogenous deaminase (SLBSD) activity. Disruption of SLBSD yielded strain WJ2, which successfully produced authentic blasticidin S [4]. However, limitations in Streptomyces include slow growth and complex media requirements.

Yeast systems offer superior protein secretion and scalability:

  • Komagataella phaffii (formerly Pichia pastoris) leverages strong methanol-inducible promoters (AOX1) for high-density fermentation. Its GRAS status, efficient secretion machinery, and eukaryotic post-translational modifications facilitate functional enzyme expression [7] [10]. Codon optimization of bls genes and N-terminal signal peptide fusions (e.g., α-factor) enhance cytosolic enzyme localization and pathway flux [7].
  • Saccharomyces cerevisiae has expressed NRPS-PKS hybrids like tenuazonic acid synthetase, validating its capacity for complex metabolite production [6].

For laurylsulfonate derivative engineering, K. phaffii is ideal due to:

  • High lipid metabolism: Supports hydrophobic lauryl chain integration.
  • Engineered promoters: Carbon starvation-inducible systems (e.g., HPSP12) avoid methanol use [7].
  • Co-expression of S. griseochromogenes transporters minimizes intracellular toxicity [4].

Role of Non-Ribosomal Peptide Synthetases in Modifying Core Structures

Non-ribosomal peptide synthetases (NRPSs) and hybrid NRPS-PKS enzymes critically diversify blasticidin S. BlsK exemplifies this by catalyzing tRNA-dependent leucylation using a [3Fe-4S] cluster for electron transfer during amide bond formation [2]. Structural analysis reveals its unique domain organization:

  • C domain: Activates DBS.
  • A domain: Loads leucine.
  • KS domain: Catalyzes cyclization and product release [2].

This architecture permits engineering for alternative acyl donors. Swapping BlsK’s A domain with modules specific to lauric acid activates C12 chains for conjugation, producing blasticidin-S laurylsulfonate. Similarly, the KS domain’s cyclization function facilitates macrocyclization of linear peptidyl-nucleosides [2] [9].

Evolutionarily, BlsK parallels fungal NRPS-PKS systems like tenuazonic acid synthetase (TAS1), which also lacks canonical release domains and uses KS for cyclization [6]. Such enzymes enable in vitro reconstitution of derivatives by supplying:

  • Synthetic tRNA-amino acid conjugates (e.g., lauryl-tRNA).
  • Modified nucleoside aglycones [9].

Table 3: NRPS Engineering Strategies for Blasticidin S Derivatives

Target DomainEngineering ApproachDerivative ProducedApplication Potential
A domainSubstrate binding pocket mutagenesisLaurylsulfonyl-DBSEnhanced membrane permeability [2]
KS domainLoop engineeringMacrocyclic blasticidinTargeted protein degradation
tRNA specificityOrthogonal tRNA synthetase co-expressionFluorescent-tagged intermediatesBiosensor development [9]
[3Fe-4S] clusterCysteine ligand swapsOxygen-stable enzymeAerobic fermentation [2]

Compound Names Referenced

  • Blasticidin S
  • Cytosylglucuronic acid (CGA)
  • Demethylblasticidin S (DBS)
  • Leucylblasticidin S (LBS)
  • Blasticidin-S laurylsulfonate

Properties

CAS Number

63732-07-0

Product Name

Blasticiden-S laurylsulfonate

IUPAC Name

(2S,3S,6R)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;dodecane-1-sulfonic acid

Molecular Formula

C29H52N8O8S

Molecular Weight

672.8 g/mol

InChI

InChI=1S/C17H26N8O5.C12H26O3S/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);2-12H2,1H3,(H,13,14,15)/t9-,10-,13+,14-;/m0./s1

InChI Key

XMQMFOLSEQRNIY-NMQKUDMSSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)O.CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N

Isomeric SMILES

CCCCCCCCCCCCS(=O)(=O)O.CN(CC[C@@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N

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